Methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate
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Overview
Description
Methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a methyl ester group and a 2-(2-methylpropoxy)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate typically involves the reaction of morpholine with appropriate alkylating agents and esterification reagents. One common synthetic route includes the following steps:
Alkylation: Morpholine is reacted with 2-(2-methylpropoxy)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding alkylated morpholine derivative.
Esterification: The alkylated morpholine derivative is then treated with methyl chloroformate or methyl iodide in the presence of a base to introduce the methyl ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-2-carboxylate: A closely related compound with a similar structure but different substitution pattern.
Ethyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate: An ethyl ester analog with similar properties.
Uniqueness
Methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. Its unique structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[2-(2-methylpropoxy)ethyl]morpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-10(2)8-16-6-4-13-5-7-17-9-11(13)12(14)15-3/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRKYMSAEAONRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCN1CCOCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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